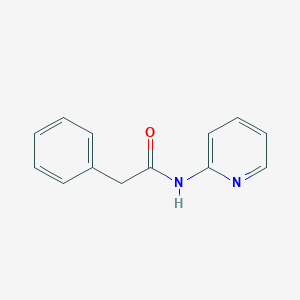

2-phenyl-N-pyridin-2-ylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-phenyl-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C13H12N2O/c16-13(10-11-6-2-1-3-7-11)15-12-8-4-5-9-14-12/h1-9H,10H2,(H,14,15,16) |

InChI Key |

IDHXNKFHHLBOJE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-phenyl-N-pyridin-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyl-N-pyridin-2-ylacetamide is a versatile heterocyclic amide that has garnered significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a phenyl ring, a pyridine moiety, and an acetamide linker, provides a scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and biological activities, with a focus on its potential applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and development as a potential drug candidate.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 131-144 °C[1][2] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, DMSO, and chloroform.[2] |

| Purity | ≥ 98% (HPLC)[1] |

| CAS Number | 7251-52-7[1] |

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of phenylacetic acid or its activated derivative with 2-aminopyridine. Below is a representative experimental protocol for its synthesis via a coupling reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylacetic acid

-

2-aminopyridine

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Phenylacetic Acid: In a round-bottom flask, dissolve phenylacetic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours to form phenylacetyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Coupling Reaction: Dissolve the resulting phenylacetyl chloride in anhydrous DCM. In a separate flask, dissolve 2-aminopyridine and triethylamine in anhydrous DCM. Cool the 2-aminopyridine solution to 0 °C in an ice bath.

-

Slowly add the phenylacetyl chloride solution to the 2-aminopyridine solution dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization: The structure and purity of the synthesized compound can be confirmed by various analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

FTIR Spectroscopy: To identify functional groups (e.g., amide C=O and N-H stretching).[3]

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure.[3]

References

The Genesis of a Versatile Scaffold: A Technical History of 2-phenyl-N-pyridin-2-ylacetamide

Introduction

The compound 2-phenyl-N-pyridin-2-ylacetamide and its structural analogs represent a significant class of molecules within medicinal chemistry and drug discovery. Characterized by a phenylacetamide core linked to a pyridine ring, this scaffold has been explored for a range of therapeutic applications, owing to its diverse biological activities. This technical guide delves into the historical context of its discovery, details the fundamental synthetic methodologies, and presents key characterization data, providing a comprehensive resource for researchers, scientists, and professionals in drug development. While the precise initial synthesis of this compound is not extensively documented in seminal, standalone reports, its development can be understood within the broader historical context of research into N-aryl acetamides and their therapeutic potential.

Historical Context and Discovery

The exploration of N-substituted-2-phenylacetamides gained momentum due to their structural resemblance to the side chain of benzylpenicillin. This similarity spurred investigations into their potential as antimicrobial agents. Over time, research has revealed a much broader spectrum of biological activity for this class of compounds, including anti-inflammatory, anticancer, and antidepressant properties.

The synthesis of compounds like this compound is often driven by the desire to explore the impact of substituting different aryl and heteroaryl groups on the amide nitrogen. The introduction of a pyridine ring, in particular, is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and to introduce new potential binding interactions with biological targets. While a specific "discovery" paper for the parent compound is not readily identifiable, its synthesis and investigation are part of a continuous effort in chemical and pharmaceutical research to generate and screen novel compounds for therapeutic efficacy.

Core Synthesis and Experimental Protocols

The primary method for the synthesis of this compound and its analogs is through the coupling of a phenylacetic acid derivative with 2-aminopyridine. This amide bond formation is a fundamental reaction in organic chemistry, and several standard protocols can be employed.

General Synthesis Workflow

The logical flow for the synthesis and characterization of this compound is outlined below. This workflow is representative of the general procedures found in the literature for analogous compounds.

Unraveling the Multifaceted Mechanism of Action of 2-phenyl-N-pyridin-2-ylacetamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-phenyl-N-pyridin-2-ylacetamide and its derivatives. This class of compounds has demonstrated a promising spectrum of biological activities, positioning it as a scaffold of significant interest for researchers, scientists, and drug development professionals in the fields of infectious diseases, oncology, and inflammatory disorders.

Core Biological Activities

Research into this compound has revealed three primary areas of therapeutic potential: antimycobacterial, antiproliferative, and anti-inflammatory effects. While the precise molecular targets are still under active investigation, current evidence points towards distinct, yet potentially overlapping, mechanisms of action for each of these activities.

Antimycobacterial Activity

A significant focus of research has been the efficacy of this compound derivatives against Mycobacterium tuberculosis.

Proposed Mechanism of Action: Inhibition of Mycolic Acid Transport

The leading hypothesis for the antimycobacterial action of this compound class is the inhibition of the mycobacterial membrane protein Large (MmpL3).[1][2] MmpL3 is an essential transporter protein responsible for flipping mycolic acid precursors from the cytoplasm to the periplasm, a critical step in the biosynthesis of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. While direct inhibition of MmpL3 by this compound has not been definitively demonstrated, the structural similarity to other known MmpL3 inhibitors and the potent antimycobacterial activity strongly suggest this as a primary mechanism.

Quantitative Data on Antimycobacterial Activity

A study investigating a series of this compound derivatives identified several compounds with significant activity against Mycobacterium tuberculosis H37Ra. The most promising of these, compound 12 , exhibited a Minimum Inhibitory Concentration (MIC) that underscores its potential as a lead compound for further development.[3][4]

| Compound | R¹ | R² | MIC (µg/mL) against Mtb H37Ra | MIC (µM) against Mtb H37Ra |

| 12 | 2-Cl | H | 15.625 | 56.26 |

Antiproliferative Activity

Derivatives of this compound have also demonstrated notable antiproliferative effects against various cancer cell lines, indicating their potential as novel anticancer agents.

Proposed Mechanism of Action: Induction of Apoptosis

The anticancer activity of this compound class is likely mediated through the induction of apoptosis, or programmed cell death. Studies on structurally related acetamide derivatives have shown that they can activate the caspase signaling cascade, a key pathway in the execution of apoptosis. This activation leads to the systematic dismantling of the cancer cell. Furthermore, some derivatives have been observed to cause cell cycle arrest at the S phase, preventing cancer cell replication.[5]

Quantitative Data on Antiproliferative Activity

The antiproliferative effects of several this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) highlight the differential sensitivity of various cancer types to these compounds.

| Compound | Cell Line | IC₅₀ (µM) |

| 17 | A498 (Kidney Cancer) | Not specified |

| 24 | PC-3 (Prostate Cancer) | Not specified |

| 26 | U-87MG (Glioblastoma) | Not specified |

| Data from a screening study indicating interesting activity for further exploration. |

Anti-inflammatory Activity

The foundational structure of this compound is recognized as a key intermediate in the synthesis of anti-inflammatory drugs. Research on analogous compounds suggests a mechanism centered on the modulation of key inflammatory mediators.

Proposed Mechanism of Action: Downregulation of Pro-inflammatory Cytokines and Oxidative Stress

The anti-inflammatory effects are likely achieved through the inhibition of pro-inflammatory signaling pathways. Specifically, related compounds have been shown to reduce the production of key cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[6] These cytokines are central to the inflammatory response. Additionally, a reduction in oxidative stress markers, including nitric oxide (NO) and reactive oxygen species (ROS), has been observed.[6] This dual action of suppressing pro-inflammatory signals and reducing oxidative damage points to a comprehensive anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these research findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound and its derivatives.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity is typically determined using the Microplate Alamar Blue Assay (MABA).

Experimental Workflow for MABA

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-phenyl-N-pyridin-2-ylacetamide

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-phenyl-N-pyridin-2-ylacetamide, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available data on the compound's properties, details experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.

Core Physicochemical Characteristics

This compound is a heterocyclic amide that serves as a valuable intermediate in the synthesis of various biologically active molecules.[1][2] Its structural features, combining a phenyl group and a pyridine ring, contribute to its potential applications in medicinal chemistry.[1] The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined results.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | ChemBK, Muby Chemicals |

| Molecular Weight | 212.25 g/mol | Chem-Impex, Muby Chemicals |

| Melting Point | 131-144 °C | Chem-Impex, Multichem Exports |

| Boiling Point | 404.8 ± 40.0 °C (Predicted) | ChemBK |

| Density | 1.178 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO, chloroform, dichloromethane, and dimethylformamide. | Multichem Exports, Muby Chemicals |

| Appearance | White to off-white or yellowish crystalline powder. | Multichem Exports, Chem-Impex |

| Flash Point | 198.6°C | ChemBK |

| Vapor Pressure | 9.17E-07 mmHg at 25°C | ChemBK |

Experimental Protocols

Synthesis of this compound

A robust and commonly employed method for the synthesis of this compound is through a carbodiimide-based coupling reaction.[1] This procedure involves the activation of a carboxylic acid to facilitate the formation of an amide bond with an amine.

Materials:

-

2-phenyl-2-(pyridin-2-yl)acetic acid

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Pyridine (Py)

-

Ammonium chloride (NH₄Cl)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Acid Activation: Dissolve 1 equivalent of 2-phenyl-2-(pyridin-2-yl)acetic acid in anhydrous dichloromethane (DCM). To this solution, add 1.3 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 3 equivalents of pyridine (Py) at 0°C.[1]

-

Amide Formation: To the activated carboxylic acid mixture, add ammonium chloride to introduce the amide group.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution to remove excess reagents and byproducts. The organic layer is then dried and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the carbodiimide-based coupling method.

Caption: Synthesis workflow for this compound.

Biological Significance and Potential Applications

While comprehensive biological pathway analysis for this compound is not extensively documented, the compound and its derivatives have emerged as subjects of interest in pharmaceutical research. Studies have indicated that this class of molecules may possess a range of biological activities.

Derivatives of 2-phenyl-N-pyridin-2-ylacetamides have been investigated for their potential antimycobacterial properties, showing promise against Mycobacterium tuberculosis.[3][4] Furthermore, certain analogues have demonstrated antiproliferative activity against various cancer cell lines, including human epithelial kidney cancer, prostate cancer, and glioblastoma cell lines.[3] The core structure is also considered a key intermediate in the development of potential analgesic and anti-inflammatory drugs.[5] The mechanism of action is thought to involve its ability to act as a ligand, forming coordination complexes with metal ions that can influence various biochemical pathways.[1] These findings underscore the potential of this compound as a versatile scaffold for the design and development of novel therapeutic agents.

References

- 1. 2-Phenyl-2-(pyridin-2-yl)acetamide | 7251-52-7 | Benchchem [benchchem.com]

- 2. 2-Phenyl-2-(Pyridin-2-yl) acetamide Exporter | 2-Phenyl-2-(Pyridin-2-yl) acetamide Exporting Company | 2-Phenyl-2-(Pyridin-2-yl) acetamide International Distributor [multichemexports.com]

- 3. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

Spectroscopic and Analytical Profile of 2-phenyl-N-pyridin-2-ylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical data for the compound 2-phenyl-N-pyridin-2-ylacetamide. Due to the limited availability of specific experimental data for this exact molecule in public literature, this document outlines the predicted spectroscopic characteristics based on the analysis of analogous compounds and established principles of spectroscopic interpretation for N-aryl amides. The provided experimental protocols are generalized for the synthesis and analysis of such compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of the constituent functional groups and data from structurally similar molecules, such as 2-phenyl-N-(pyrazin-2-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 10.5 | Singlet (broad) | 1H | Amide N-H |

| ~8.2 - 8.4 | Multiplet | 2H | Protons on the pyridine ring |

| ~7.6 - 7.8 | Multiplet | 1H | Proton on the pyridine ring |

| ~7.2 - 7.4 | Multiplet | 5H | Protons on the phenyl ring |

| ~7.0 - 7.2 | Multiplet | 1H | Proton on the pyridine ring |

| ~3.8 | Singlet | 2H | Methylene (-CH₂-) protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Amide Carbonyl (C=O) |

| ~152 | Pyridine C₂ |

| ~148 | Pyridine C₆ |

| ~138 | Pyridine C₄ |

| ~135 | Phenyl C₁ (quaternary) |

| ~129 | Phenyl C₂, C₃, C₅, C₆ |

| ~127 | Phenyl C₄ |

| ~119 | Pyridine C₅ |

| ~114 | Pyridine C₃ |

| ~45 | Methylene (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum of an amide is characterized by distinct absorption bands corresponding to the N-H and C=O stretching vibrations.[1]

Table 3: Predicted IR Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3180 | Medium | N-H stretch (secondary amide)[2] |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| ~2950 - 2850 | Medium to Weak | Aliphatic C-H stretch |

| ~1680 - 1630 | Strong | C=O stretch (Amide I band)[3] |

| ~1550 - 1510 | Medium | N-H bend and C-N stretch (Amide II band)[1] |

| ~1600, ~1480, ~1440 | Medium to Weak | Aromatic C=C stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns of amides.[4]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 212 | Molecular ion [M]⁺ |

| 120 | [C₈H₈O]⁺ fragment |

| 92 | [C₆H₅CH]⁺ fragment (tropylium ion) |

| 94 | [C₅H₄N-NH₂]⁺ fragment |

| 78 | [C₅H₄N]⁺ fragment (pyridine) |

Experimental Protocols

The following are generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis can be achieved via the amidation of phenylacetic acid with 2-aminopyridine using a suitable coupling agent.

Materials:

-

Phenylacetic acid

-

2-aminopyridine

-

Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve phenylacetic acid (1 equivalent) and 2-aminopyridine (1 equivalent) in anhydrous DCM or DMF.

-

Add TEA or DIPEA (1.5 equivalents) to the solution and stir at room temperature.

-

In a separate flask, dissolve the coupling agent (DCC or HATU, 1.2 equivalents) in the same solvent.

-

Slowly add the coupling agent solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the purified product by NMR, IR, and MS.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to assign the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet method or as a thin film on a salt plate (NaCl or KBr).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to support the proposed structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

References

The Multifaceted Biological Activities of 2-Phenyl-N-pyridin-2-ylacetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyl-N-pyridin-2-ylacetamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. The inherent versatility of this scaffold allows for substitutions on both the phenyl and pyridine rings, leading to a diverse library of molecules with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.

Antiproliferative and Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action for the anticancer activity of phenylacetamide derivatives, in general, is believed to involve the induction of apoptosis. Studies on closely related phenylacetamide derivatives suggest that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of anti-apoptotic proteins such as Bcl-2. The activation of executioner caspases, particularly caspase-3 and caspase-9, is a key event in this signaling cascade, leading to programmed cell death.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound and related derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 17 | A498 (Kidney) | - | - | - |

| Compound 24 | PC-3 (Prostate) | - | - | - |

| Compound 26 | U-87MG (Glioblastoma) | - | - | - |

| Compound 6e | PANC-1 (Pancreatic) | 4.6 | 5-FU | - |

| Compound 6e | HepG2 (Liver) | 2.2 | 5-FU | - |

| Compound 6c | MCF7 (Breast) | 15.5 | 5-FU | - |

| Compound 2b | PC3 (Prostate) | 52 | Imatinib | 40 |

| Compound 2c | PC3 (Prostate) | 80 | Imatinib | 40 |

| Compound 2c | MCF-7 (Breast) | 100 | Imatinib | 98 |

Note: Specific IC50 values for compounds 17, 24, and 26 were not available in the reviewed literature, but they were reported to possess interesting antiproliferative activity.[1]IC50 values for compounds 6e and 6c are for 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol.[2]IC50 values for compounds 2b and 2c are for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[3]

Apoptosis Signaling Pathway Induced by Phenylacetamide Derivatives

References

Initial Screening of 2-phenyl-N-pyridin-2-ylacetamide Bioactivity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of 2-phenyl-N-pyridin-2-ylacetamide and its derivatives. This class of compounds has garnered interest in the scientific community for its potential therapeutic applications, demonstrating a range of biological activities including antimicrobial and anticancer effects. This document outlines the key bioactive properties, presents quantitative data from relevant studies, details experimental protocols for screening, and visualizes associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a chemical scaffold that serves as a versatile starting point for the synthesis of various bioactive molecules. Its structure, featuring a phenyl ring and a pyridine ring linked by an acetamide bridge, allows for diverse chemical modifications to modulate its pharmacological properties. Research has indicated that derivatives of this core structure exhibit promising activities, making it a molecule of interest in drug discovery and development. These compounds have been investigated for their potential as analgesics, anti-inflammatory drugs, and more recently, as antimicrobial and anticancer agents.[1]

Bioactivity Profile

The initial screening of this compound and its analogs has revealed a spectrum of biological activities, primarily focused on antimicrobial and antiproliferative effects.

Antimicrobial Activity

Derivatives of this compound have been shown to possess activity against various microbial strains. Notably, certain compounds have demonstrated promising antimycobacterial effects. For instance, a study investigating a series of these compounds identified a derivative with a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Ra of 15.625 μg/mL.[2]

Antiproliferative and Cytotoxic Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of investigation. Studies have reported the IC50 values of these compounds against cell lines such as the HepG2 liver cancer cell line.[2] Furthermore, related structures like N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown potent cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231.[3][4] Some of these compounds have been found to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the VEGFR2 signaling pathway.[3][4] Phenylacetamide derivatives, in general, have been identified as potential anticancer agents, with some demonstrating significant cytotoxic effects against prostate and breast cancer cell lines.[5][6][7]

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies on the bioactivity of this compound and its derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microbial Strain | MIC (μg/mL) | Reference |

| Compound 12 | Mycobacterium tuberculosis H37Ra | 15.625 | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Table 2: Cytotoxic Activity of this compound and Related Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 | 1.4 | [3][4] |

| Sorafenib (Reference) | MDA-MB-231 | 5.2 | [3][4] |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | HepG2 | 22.6 | [3][4] |

| 2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamide (2c) | PC3 | 80 | [7] |

| 2-(4-Fluorophenyl)-N-(m-nitro-phenyl)acetamide (2b) | PC3 | 52 | [7] |

| Imatinib (Reference) | PC3 | 40 | [7] |

| 2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamide (2c) | MCF-7 | 100 | [7] |

| Imatinib (Reference) | MCF-7 | 98 | [7] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial bioactivity screening of this compound and its derivatives.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[8]

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of twofold dilutions of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture of the test microorganism. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).[8]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for the bioactivity screening of this compound.

VEGFR-2 Signaling Pathway

Some derivatives of this compound have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[3][4] The diagram below outlines the major downstream signaling cascades initiated by the activation of VEGFR-2. Inhibition of this pathway can lead to reduced cell proliferation, migration, and survival of endothelial cells, thereby suppressing tumor angiogenesis.[2][5][9][10]

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening of the bioactivity of a compound like this compound.

Caption: General experimental workflow for bioactivity screening.

Conclusion

The initial screening of this compound and its derivatives has revealed a promising landscape of biological activities, particularly in the realms of antimicrobial and anticancer research. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this chemical scaffold. The visualization of the VEGFR-2 signaling pathway provides insight into a potential mechanism of action for its anticancer effects. The outlined experimental workflow serves as a practical guide for conducting initial bioactivity screenings. Further investigations into the structure-activity relationships, mechanism of action, and in vivo efficacy of lead compounds are warranted to fully elucidate the therapeutic promise of this class of molecules.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-phenyl-N-pyridin-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-phenyl-N-pyridin-2-ylacetamide, a molecule of interest in medicinal chemistry and materials science. The protocol details a reliable two-step synthetic route commencing from commercially available starting materials: phenylacetic acid and 2-aminopyridine. The methodology involves the initial conversion of phenylacetic acid to its more reactive acid chloride derivative, phenylacetyl chloride, followed by an amide coupling reaction with 2-aminopyridine. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure facile replication and understanding of the procedure.

Introduction

This compound and its structural analogs are scaffolds of significant interest in the development of novel therapeutic agents and functional materials. The presence of the phenyl, acetamide, and pyridine moieties imparts a unique combination of steric and electronic properties, making it a versatile building block in drug discovery and a candidate for applications in coordination chemistry. This protocol outlines a straightforward and efficient method for the laboratory-scale synthesis of this compound.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the activation of the carboxylic acid group of phenylacetic acid by converting it into phenylacetyl chloride. This is a common strategy to enhance the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by the amine. The second step is the Schotten-Baumann type reaction where the freshly prepared phenylacetyl chloride is reacted with 2-aminopyridine in the presence of a base to yield the final amide product.

Overall Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data and physical properties of the reagents and the expected product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Quantity (mmol) | Physical State | Melting Point (°C) |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | Starting Material | 10.0 | White crystalline solid | 76-78 |

| Thionyl chloride | SOCl₂ | 118.97 | Reagent | 12.0 | Colorless to yellow liquid | -104.5 |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | Starting Material | 10.0 | White to tan crystalline solid | 58-60 |

| Triethylamine | C₆H₁₅N | 101.19 | Base | 12.0 | Colorless liquid | -114.7 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | - | Colorless liquid | -96.7 |

| This compound | C₁₃H₁₂N₂O | 212.25 | Product | - | White to off-white solid | 134-138 [1] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Phenylacetyl Chloride

This procedure details the conversion of phenylacetic acid to phenylacetyl chloride using thionyl chloride.

Materials:

-

Phenylacetic acid (1.36 g, 10.0 mmol)

-

Thionyl chloride (0.87 mL, 1.43 g, 12.0 mmol)

-

Dry Dichloromethane (DCM, 20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetic acid (1.36 g, 10.0 mmol) and dry dichloromethane (20 mL).

-

Stir the mixture at room temperature until the phenylacetic acid is completely dissolved.

-

Slowly add thionyl chloride (0.87 mL, 12.0 mmol) to the solution at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator to yield crude phenylacetyl chloride as a pale yellow oil. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the amide coupling of phenylacetyl chloride with 2-aminopyridine.

Materials:

-

Crude phenylacetyl chloride (from Step 1, ~10.0 mmol)

-

2-Aminopyridine (0.94 g, 10.0 mmol)

-

Triethylamine (1.67 mL, 1.21 g, 12.0 mmol)

-

Dry Dichloromethane (DCM, 30 mL)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (0.94 g, 10.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in dry dichloromethane (30 mL).

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude phenylacetyl chloride from Step 1 in a small amount of dry dichloromethane (5 mL) and add it dropwise to the cooled solution of 2-aminopyridine and triethylamine over a period of 15-20 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid. The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[2][3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid.

-

Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step method, involving the formation of phenylacetyl chloride followed by amide coupling, is a standard and efficient approach for obtaining the target compound in good yield and purity. The provided data and visualizations are intended to aid researchers in the successful execution of this synthesis.

References

Application Notes & Protocols: In Vitro Assay Development for 2-phenyl-N-pyridin-2-ylacetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-phenyl-N-pyridin-2-ylacetamide is a versatile chemical scaffold that has appeared in research as an intermediate for pharmaceuticals and a compound with potential biological activities, including antiproliferative and antimycobacterial properties.[1][2][3] Its derivatives have been investigated for a range of therapeutic applications, from oncology to infectious diseases.[1][4] Given its potential to modulate biological pathways, a systematic in vitro assay cascade is essential to characterize its mechanism of action, potency, and selectivity.

These application notes provide a tiered framework for the in vitro evaluation of this compound and its analogs. The protocols described herein start with broad assessments of cellular effects and progress toward more specific, target-oriented enzymatic assays. This structured approach is designed to efficiently identify the compound's biological function and guide further drug development efforts.

Section 1: General Cellular Activity Screening

The initial step in characterizing a novel compound is to assess its impact on cell viability and proliferation. This provides a broad understanding of its cytotoxic or cytostatic potential and helps determine appropriate concentration ranges for subsequent, more specific assays.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. A decrease in signal indicates reduced cell viability.

Experimental Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., HepG2, A498, PC-3, as previously studied with related compounds[1]) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: The IC₅₀ values should be summarized in a table for clear comparison across different cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC₅₀ (µM) after 72h |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | [Placeholder Value] |

| A498 | Kidney Carcinoma | [Placeholder Value] |

| PC-3 | Prostate Cancer | [Placeholder Value] |

| U-87MG | Glioblastoma | [Placeholder Value] |

Experimental Workflow Diagram:

Section 2: Target-Based Enzymatic Assays

The chemical structure of this compound suggests potential interactions with enzymes.[2][5] Based on structural similarities to known inhibitors, histone deacetylases (HDACs) and tubulin are plausible targets. Assays for these specific targets can provide direct evidence of biochemical activity.

Protocol 2: Fluorogenic Histone Deacetylase (HDAC) Inhibition Assay

Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate, such as Boc-Lys(Ac)-AMC. When the substrate is deacetylated by an active HDAC enzyme, it can then be cleaved by a developer enzyme (trypsin), releasing the fluorescent molecule AMC (7-amino-4-methylcoumarin). The fluorescence intensity is directly proportional to HDAC activity.[6] An inhibitor will reduce the rate of AMC release.

Experimental Protocol:

-

Reagent Preparation: Prepare HDAC Assay Buffer. Reconstitute purified human recombinant HDAC enzyme (e.g., HDAC1) and the fluorogenic substrate according to the manufacturer's instructions.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a known HDAC inhibitor like Trichostatin A (TSA) or Vorinostat as a positive control.[6][7]

-

Reaction Setup (96-well black plate):

-

Add 50 µL of diluted compound or control to appropriate wells.

-

Add 25 µL of HDAC enzyme solution to all wells except the "no enzyme" blank.

-

Pre-incubate for 15 minutes at 37°C.

-

-

Initiate Reaction: Add 25 µL of the HDAC substrate to all wells to start the reaction. The final volume should be 100 µL.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Develop Signal: Add 50 µL of Developer solution (containing trypsin and TSA to stop the HDAC reaction) to each well.[8] Incubate at room temperature for 15-20 minutes.

-

Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[6][8]

-

Data Analysis: Subtract the background fluorescence ("no enzyme" control). Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control and determine the IC₅₀ value.

Data Presentation:

Table 2: Inhibition of HDAC1 Enzymatic Activity

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |

|---|---|---|

| This compound | 0.1 | [Value] |

| 1 | [Value] | |

| 10 | [Value] | |

| 100 | [Value] | |

| Trichostatin A (Control) | 0.01 | [Value] |

| Calculated IC₅₀ (µM) | [Value] | |

Signaling Pathway Diagram:

Protocol 3: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the assembly of tubulin dimers into microtubules. Polymerization can be monitored by the increase in light scattering (measured as absorbance at 340 nm) or by the increase in fluorescence of a reporter dye that incorporates into growing microtubules.[9][10] Inhibitors can either prevent polymerization (like colchicine) or enhance it (like paclitaxel).

Experimental Protocol:

-

Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer on ice. Prepare GTP stock solution. All reagents should be kept at 4°C.[9][11]

-

Compound Dilution: Prepare dilutions of the test compound in assay buffer. Use paclitaxel as a polymerization promoter and nocodazole or colchicine as a polymerization inhibitor for positive controls.

-

Reaction Setup (96-well, half-area, clear or black plate on ice):

-

Add 5 µL of diluted compound or control to appropriate wells.

-

Add 50 µL of cold tubulin solution containing GTP and fluorescent reporter (if using a fluorescence-based kit) to each well.

-

-

Initiate Polymerization: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. This temperature shift initiates polymerization.[9]

-

Data Acquisition:

-

Data Analysis: Plot the change in absorbance/fluorescence over time. Compare the polymerization curves of compound-treated samples to the vehicle control. Quantify the effect by measuring the maximum velocity (Vmax) of polymerization or the final plateau signal.

Data Presentation:

Table 3: Effect of this compound on Tubulin Polymerization

| Compound | Concentration (µM) | Effect on Polymerization | Vmax (% of Control) |

|---|---|---|---|

| This compound | 1 | [Inhibition/Promotion/None] | [Value] |

| 10 | [Inhibition/Promotion/None] | [Value] | |

| 50 | [Inhibition/Promotion/None] | [Value] | |

| Paclitaxel (Control) | 10 | Promotion | [Value] |

| Nocodazole (Control) | 10 | Inhibition | [Value] |

Disclaimer: These protocols are intended as a guideline for research purposes. Optimization of specific conditions, such as cell densities, incubation times, and reagent concentrations, may be required for best results. Always follow appropriate laboratory safety procedures.

References

- 1. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Phenyl-2-(pyridin-2-yl)acetamide | 7251-52-7 | Benchchem [benchchem.com]

- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epigentek.com [epigentek.com]

- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Tubulin polymerization kinetics assay [bio-protocol.org]

Application Notes and Protocols: 2-Phenyl-N-pyridin-2-ylacetamide as a Key Intermediate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-N-pyridin-2-ylacetamide, also known as α-phenyl-α-pyridyl-2-acetamide, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its unique molecular structure, featuring a phenyl group, a pyridine ring, and an acetamide linkage, makes it a valuable building block for a variety of bioactive molecules.[1][2] This compound serves as a crucial precursor in the development of drugs targeting the central nervous system, as well as those with anti-inflammatory, analgesic, and anticonvulsant properties.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in drug development.

Data Presentation: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. The selection of a specific route may depend on factors such as desired yield, purity, and scalability. Below is a summary of different synthetic approaches with reported quantitative data.

| Synthesis Method | Key Reagents | Reported Yield (%) | Purity (HPLC) | Key Advantages | Limitations |

| Amide Coupling | Phenylacetic acid, 2-aminopyridine, Coupling agents (e.g., EDC, DCC) | 19-25 | >95% | Mild reaction conditions, high functional group tolerance. | Low yield for bulk synthesis. |

| Acyl Chloride Acylation | Phenylacetyl chloride, 2-aminopyridine, Base (e.g., triethylamine) | Not specified | Not specified | Readily available starting materials. | Requires careful control of reaction conditions to avoid side products. |

| Ugi Condensation | Phenylacetaldehyde, 2-aminopyridine, Isocyanide, Carboxylic acid | 60-70* | ~90% | One-pot synthesis, high atom economy. | Requires optimization for specific acetamide synthesis. |

| Iodine-Mediated Synthesis | Not specified | 30-40 | ~85% | Not specified | Further validation required. |

Note: Yields for the Ugi condensation are for analogous imidazo derivatives and may require optimization for this compound synthesis.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride Acylation

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Phenylacetyl chloride

-

2-Aminopyridine

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add phenylacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Protocol 2: Synthesis of Methylphenidate Hydrochloride from α-Phenyl-α-pyridyl-2-acetamide

This protocol outlines the conversion of the intermediate to the active pharmaceutical ingredient, methylphenidate.

Part A: Reduction of the Pyridine Ring

Materials:

-

α-Phenyl-α-pyridyl-2-acetamide

-

Platinum oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Glacial acetic acid

-

Hydrogenation apparatus

-

Filtration apparatus

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve α-phenyl-α-pyridyl-2-acetamide (1.0 eq) in glacial acetic acid.

-

Add the catalyst (PtO₂ or Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 4-5 Kg/cm²) and heat to 45-50°C.[6]

-

Maintain the reaction under hydrogen pressure for 15-26 hours, with stirring.[6]

-

After the reaction is complete (monitored by uptake of hydrogen or chromatographic analysis), cool the mixture and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate containing α-phenyl-α-piperidyl-2-acetamide can be concentrated under reduced pressure.[6]

Part B: Hydrolysis and Esterification

Materials:

-

α-Phenyl-α-piperidyl-2-acetamide

-

20% Aqueous hydrochloric acid

-

Methanol

-

Sulfuric acid or Thionyl chloride

-

Sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Hydrolyze the α-phenyl-α-piperidyl-2-acetamide by refluxing with 20% aqueous hydrochloric acid for 2-6 hours.[7]

-

Cool the reaction mixture and extract with an organic solvent to remove impurities.

-

Neutralize the aqueous layer with a base (e.g., sodium hydroxide) to precipitate the α-phenyl-α-piperidyl-2-acetic acid.

-

Isolate the acid by filtration.

-

Esterify the resulting acid by reacting it with methanol in the presence of an acidic catalyst (e.g., sulfuric acid or thionyl chloride).[8]

-

The resulting methylphenidate free base can be extracted and purified.

-

To obtain the hydrochloride salt, treat the free base with a solution of hydrogen chloride in a suitable solvent (e.g., isopropanol or ether).[9]

-

The precipitated methylphenidate hydrochloride can be collected by filtration and dried.

Mandatory Visualizations

Caption: Synthetic pathway from starting materials to Methylphenidate.

Caption: Mechanism of action of Methylphenidate.

Other Potential Applications and Mechanisms of Action

Derivatives of this compound have shown promise in various therapeutic areas beyond the treatment of ADHD.

-

Anticonvulsant Activity: Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties.[3] These compounds have shown activity in animal models of epilepsy, particularly in the maximal electroshock (MES) seizures test.[10] The proposed mechanism of action for some of these anticonvulsant derivatives involves the inhibition of neuronal voltage-sensitive sodium channels or calcium channels.[11]

-

Analgesic and Anti-inflammatory Activity: The core structure of this compound is being explored for the development of new analgesic and anti-inflammatory drugs.[1] The mechanism of action for these potential applications is likely related to the modulation of inflammatory pathways or interaction with pain receptors.

-

Anticoagulant Activity: A series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as potential inhibitors of coagulation factor VIIa, suggesting a role in the development of novel anticoagulants.[12]

These diverse applications highlight the importance of this compound as a versatile scaffold in medicinal chemistry, offering opportunities for the discovery and development of new therapeutic agents. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Phenyl-2-(Pyridin-2-yl) acetamide Exporter | 2-Phenyl-2-(Pyridin-2-yl) acetamide Exporting Company | 2-Phenyl-2-(Pyridin-2-yl) acetamide International Distributor [multichemexports.com]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Phenyl-2-(pyridin-2-yl)acetamide | 7251-52-7 | Benchchem [benchchem.com]

- 6. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 7. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]

- 8. Cas 113-45-1,Ritalin | lookchem [lookchem.com]

- 9. EP2507212B1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]

- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ijper.org [ijper.org]

Application Notes and Protocols for the Quantification of 2-phenyl-N-pyridin-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 2-phenyl-N-pyridin-2-ylacetamide in various matrices. The following methods have been adapted from validated analytical procedures for structurally similar aromatic amides and pyridine-containing compounds to provide robust and reliable quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and non-clinical samples.

Experimental Protocol

a) Sample Preparation (Pharmaceutical Formulation)

-

Accurately weigh and transfer a portion of the homogenized pharmaceutical formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve the analyte.

-

Allow the solution to cool to room temperature and make up the volume to 100 mL with the diluent.

-

Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

b) Chromatographic Conditions

-

Instrument: Agilent 1260 Infinity II LC System or equivalent

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

Data Presentation

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Recovery | 98 - 102% |

| Precision (%RSD) | < 2% |

Experimental Workflow

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma and urine.

Experimental Protocol

a) Sample Preparation (Human Plasma)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

b) LC-MS/MS Conditions

-

Instrument: Sciex Triple Quad™ 5500 System or equivalent

-

Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-3.5 min: 90% B

-

3.5-4.0 min: 90-10% B

-

4.0-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: Precursor Ion > Product Ion (To be determined by infusion)

-

Internal Standard: Precursor Ion > Product Ion (To be determined by infusion)

-

Data Presentation

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 5% |

| Matrix Effect | < 15% |

Experimental Workflow

Caption: LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the quantification of this compound, particularly for purity testing and identification of volatile impurities. Derivatization may be required to improve volatility and thermal stability.

Experimental Protocol

a) Sample Preparation and Derivatization

-

Accurately weigh 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., Dichloromethane).

-

(Optional, if needed) To 100 µL of the sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Heat the mixture at 70 °C for 30 minutes.

-

Cool to room temperature and inject into the GC-MS system.

b) GC-MS Conditions

-

Instrument: Agilent 7890B GC with 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute

-

Ramp: 15 °C/min to 300 °C

-

Hold: 5 minutes at 300 °C

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.

Data Presentation

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Recovery | 90 - 110% (with derivatization) |

| Precision (%RSD) | < 10% |

Experimental Workflow

Application Notes and Protocols for Cell-Based Assays of 2-phenyl-N-pyridin-2-ylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyl-N-pyridin-2-ylacetamide and its derivatives represent a class of compounds with significant potential in drug discovery, demonstrating a range of biological activities. These activities include kinase inhibition, cytotoxicity against cancer cell lines, and anti-inflammatory effects. This document provides detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of these derivatives, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Kinase Inhibition Assays

Derivatives of this compound have been identified as potent kinase inhibitors, particularly targeting Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Accurate determination of their inhibitory activity is crucial for structure-activity relationship (SAR) studies.

ASK1 Kinase Activity Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Experimental Protocol:

-

Compound Preparation: Prepare a series of 1:1 serial dilutions of the test compounds in a buffer containing 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT, and 5% DMSO. The final concentration in the assay may start from 10 μM.

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the diluted compound.

-

Add 2.5 µL of a mixture containing active ASK1 (final concentration 6.25 ng/µL), ATP (final concentration 25 μM), and Myelin Basic Protein (MBP) substrate (final concentration 0.1 μg/μL) to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a suitable sigmoidal model.

Data Presentation: Kinase Inhibition

Summarize the IC₅₀ values for different derivatives in a clear, tabular format.

| Compound ID | Derivative Structure/Substitution | Target Kinase | IC₅₀ (nM)[1] |

| Compound 2 | Methoxy group substitution | ASK1 | 1.55 ± 0.27 |

| Compound 4 | Methoxy group substitution | ASK1 | 45.27 ± 4.82 |

| Compound 6 | Different substitution position | ASK1 | 2.92 ± 0.28 |

| Selonsertib | Clinical Inhibitor (Reference) | ASK1 | N/A |

Signaling Pathway Visualization

The following diagram illustrates the ASK1 signaling cascade, a key target for some this compound derivatives.[2][3][4][5]

Cytotoxicity Assays

Evaluating the cytotoxic potential of this compound derivatives is essential, particularly for anticancer drug development. The MTT and MTS assays are reliable colorimetric methods for assessing cell viability.[6][7]

MTT/MTS Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and compounds.

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Addition of Reagent:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8] Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8][9]

-

For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours.[10]

-

-

Data Acquisition: Measure the absorbance at 490 nm (for MTT) or 570 nm (for MTS) using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.[11][12]

Data Presentation: Cytotoxicity

Present the IC₅₀ values in a structured table for easy comparison across different cell lines and compounds.

| Compound ID | Derivative Structure | HepG2 IC₅₀ (µM)[9] | MDA-MB-231 IC₅₀ (µM)[9] | PC3 IC₅₀ (µM)[4][13] | MCF-7 IC₅₀ (µM)[13] |

| 5l | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | 22.6 | 1.4 | - | - |

| 2b | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | - | - | 52 | - |

| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | - | - | 80 | 100 |

| Sorafenib | Positive Control | - | 5.2 | - | - |

| Imatinib | Positive Control | - | - | 40 | 98 |

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical cytotoxicity assay.

Anti-inflammatory Assays

The anti-inflammatory properties of this compound derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in stimulated immune cells, such as macrophages.

Nitric Oxide (NO) Production Assay (Griess Assay)